molecular formula C26H22N4O2S B2371679 (E)-N-(4-(2-(2-(3-allyl-2-hydroxybenzylidene)hydrazinyl)thiazol-4-yl)phenyl)benzamide CAS No. 321966-82-9

(E)-N-(4-(2-(2-(3-allyl-2-hydroxybenzylidene)hydrazinyl)thiazol-4-yl)phenyl)benzamide

Cat. No. B2371679
CAS RN: 321966-82-9
M. Wt: 454.55
InChI Key: LIFXDQMCFMOCMM-JVWAILMASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(4-(2-(2-(3-allyl-2-hydroxybenzylidene)hydrazinyl)thiazol-4-yl)phenyl)benzamide is a useful research compound. Its molecular formula is C26H22N4O2S and its molecular weight is 454.55. The purity is usually 95%.
BenchChem offers high-quality (E)-N-(4-(2-(2-(3-allyl-2-hydroxybenzylidene)hydrazinyl)thiazol-4-yl)phenyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-(4-(2-(2-(3-allyl-2-hydroxybenzylidene)hydrazinyl)thiazol-4-yl)phenyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Characterization

(E)-N-(4-(2-(2-(3-allyl-2-hydroxybenzylidene)hydrazinyl)thiazol-4-yl)phenyl)benzamide and its metal complexes have been synthesized and characterized, providing insights into their structural properties. These compounds exhibit intriguing structures due to the presence of intramolecular hydrogen bonds and behave as bidentate ligands in their chelate complexes (Khan et al., 2018).

Anticancer Activity

Several studies have indicated the potential anticancer activity of related compounds. For instance, substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides have shown significant anticancer activity against various cancer cell lines (Ravinaik et al., 2021). Moreover, other related benzamide derivatives have demonstrated cytotoxic effects in cell lines, indicating their potential as anticancer agents (Putra et al., 2020).

Antimicrobial Activity

Compounds similar to (E)-N-(4-(2-(2-(3-allyl-2-hydroxybenzylidene)hydrazinyl)thiazol-4-yl)phenyl)benzamide have shown promising antimicrobial properties. Research indicates that derivatives of this compound have been effective against various bacterial and fungal strains, demonstrating their potential as antimicrobial agents (Bikobo et al., 2017).

Potential Applications in Molecular Imaging

Certain derivatives of benzamides, including compounds with structural similarities to (E)-N-(4-(2-(2-(3-allyl-2-hydroxybenzylidene)hydrazinyl)thiazol-4-yl)phenyl)benzamide, have been explored for their fluorescence properties, suggesting potential applications in molecular imaging and fluorescence-based assays (Vellaiswamy & Ramaswamy, 2017).

properties

IUPAC Name

N-[4-[2-[(2E)-2-[(2-hydroxy-3-prop-2-enylphenyl)methylidene]hydrazinyl]-1,3-thiazol-4-yl]phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N4O2S/c1-2-7-19-10-6-11-21(24(19)31)16-27-30-26-29-23(17-33-26)18-12-14-22(15-13-18)28-25(32)20-8-4-3-5-9-20/h2-6,8-17,31H,1,7H2,(H,28,32)(H,29,30)/b27-16+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIFXDQMCFMOCMM-JVWAILMASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=C(C(=CC=C1)C=NNC2=NC(=CS2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCC1=C(C(=CC=C1)/C=N/NC2=NC(=CS2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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